molecular formula C18H19N3O2S B246175 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No. B246175
M. Wt: 341.4 g/mol
InChI Key: JDFHWHHHBCUPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzothiadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, studies suggest that it exerts its therapeutic effects by inhibiting various enzymes and proteins involved in inflammatory, cancerous, and viral processes. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation. It has also been shown to inhibit the activity of various cancer-related proteins such as EGFR and VEGFR. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been shown to inhibit the replication of various viruses, including HIV and HCV.
Biochemical and Physiological Effects:
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide inhibits the proliferation of cancer cells and induces cell death. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been shown to reduce inflammation in various animal models. In addition, 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its high yield of synthesis. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is also relatively stable and can be stored for long periods without degradation. However, one limitation of using 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One area of interest is its potential use in treating viral infections, particularly HIV and HCV. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide and its potential therapeutic applications.

Synthesis Methods

4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized by reacting 5-methyl-2,1,3-benzothiadiazol-4-amine with 4-butoxybenzoyl chloride in the presence of a base. The reaction yields 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide as a white crystalline solid with a high yield.

Scientific Research Applications

4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C18H19N3O2S/c1-3-4-11-23-14-8-6-13(7-9-14)18(22)19-16-12(2)5-10-15-17(16)21-24-20-15/h5-10H,3-4,11H2,1-2H3,(H,19,22)

InChI Key

JDFHWHHHBCUPOE-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C

Origin of Product

United States

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